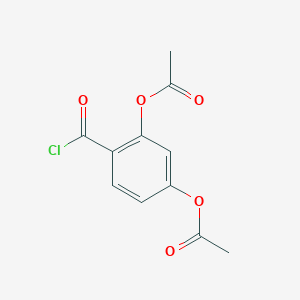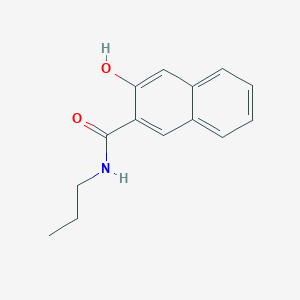
(+)-Demethoxyexcelsin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Demethoxyexcelsin is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties and its role in plant biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Demethoxyexcelsin typically involves several steps, starting from readily available starting materials. The synthetic route may include:
Formation of the core structure: This involves the construction of the basic skeleton of the compound through a series of organic reactions such as aldol condensation, cyclization, and reduction.
Functional group modifications: Introduction of specific functional groups to achieve the desired chemical structure. This may involve reactions like methylation, hydroxylation, and demethylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch processing: Conducting the synthesis in large reactors with controlled temperature, pressure, and reaction time.
Continuous flow synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Demethoxyexcelsin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(+)-Demethoxyexcelsin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential role in plant biochemistry and its effects on plant growth and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (+)-Demethoxyexcelsin involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme inhibition: Inhibiting the activity of certain enzymes involved in metabolic processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparación Con Compuestos Similares
(+)-Demethoxyexcelsin can be compared with other similar compounds, such as:
Excelsin: A related compound with similar structural features but different functional groups.
Demethoxyexcelsin analogs: Compounds with slight modifications to the chemical structure of this compound, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other similar compounds.
Propiedades
Número CAS |
50696-38-3 |
|---|---|
Fórmula molecular |
C21H20O7 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
6-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C21H20O7/c1-22-17-5-12(6-18-21(17)28-10-27-18)20-14-8-23-19(13(14)7-24-20)11-2-3-15-16(4-11)26-9-25-15/h2-6,13-14,19-20H,7-10H2,1H3/t13-,14-,19+,20+/m1/s1 |
Clave InChI |
FHVJDYZMZCJFRZ-NSMLZSOPSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC6=C(C=C5)OCO6 |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


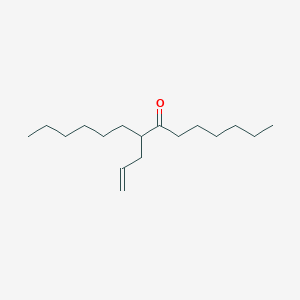
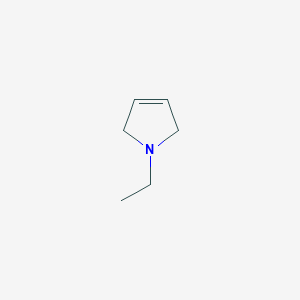
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)


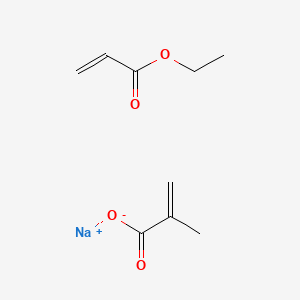
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)

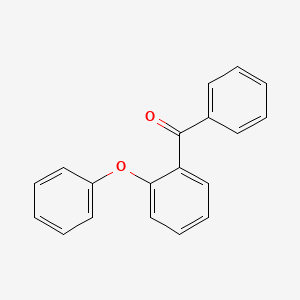
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
